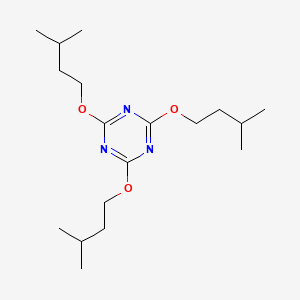![molecular formula C15H11NO5 B14671773 Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- CAS No. 36695-15-5](/img/structure/B14671773.png)
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with a complex structure that includes a nitrobenzoyl group and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves multiple steps. One common method includes the nitration of a benzoyl compound followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine with iron(III) bromide (FeBr3) for bromination; nitric acid with sulfuric acid for nitration.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-phenyl-: A simpler analog without the nitrobenzoyl group.
Ethanone, 1-(4-nitrophenyl)-: Similar structure but with the nitro group directly attached to the phenyl ring.
Ethanone, 1-(2,4-dinitrophenyl)-: Contains two nitro groups, increasing its reactivity .
Uniqueness
Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both a nitrobenzoyl group and a phenyl ring, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
36695-15-5 |
|---|---|
Fórmula molecular |
C15H11NO5 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
(2-acetylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c1-10(17)13-4-2-3-5-14(13)21-15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
Clave InChI |
HDQZCTNCKSYJHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



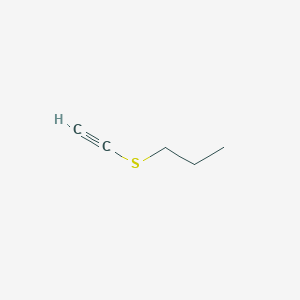
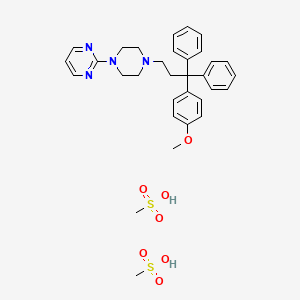
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
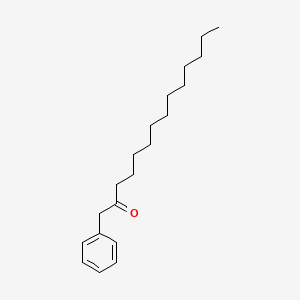
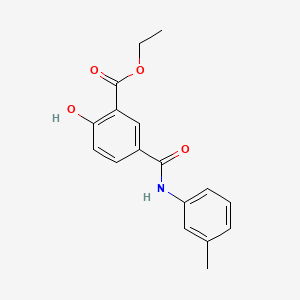
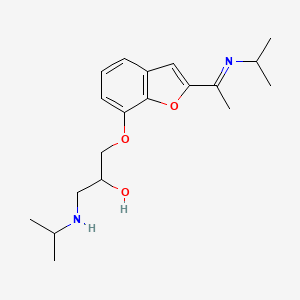


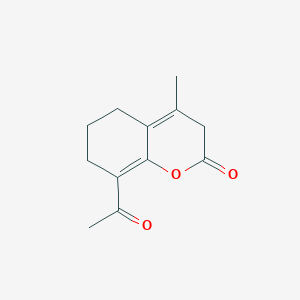


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
